Propyl 4-bromobenzoate
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Overview
Description
Propyl 4-bromobenzoate: is an organic compound with the molecular formula C10H11BrO2 . It is a derivative of benzoic acid, where the hydrogen atom in the para position of the benzene ring is replaced by a bromine atom, and the carboxyl group is esterified with a propyl group. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl 4-bromobenzoate can be synthesized through the esterification of 4-bromobenzoic acid with propanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Propyl 4-bromobenzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the para position can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromobenzoic acid and propanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.
Major Products:
Nucleophilic Substitution: Substituted benzoates.
Reduction: 4-bromobenzyl alcohol.
Hydrolysis: 4-bromobenzoic acid and propanol.
Scientific Research Applications
Propyl 4-bromobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of polymers and as a plasticizer in materials science
Mechanism of Action
The mechanism of action of propyl 4-bromobenzoate primarily involves its ester bond, which can be hydrolyzed by esterases in biological systems. The bromine atom in the para position can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the compound. The ester bond’s hydrolysis releases 4-bromobenzoic acid and propanol, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
- Ethyl 4-bromobenzoate
- Methyl 4-bromobenzoate
- Butyl 4-bromobenzoate
Comparison: Propyl 4-bromobenzoate is unique due to its specific ester group, which influences its solubility, reactivity, and applications. Compared to ethyl and methyl esters, this compound has a longer carbon chain, affecting its physical properties and making it more suitable for certain industrial applications. Butyl 4-bromobenzoate, with an even longer carbon chain, may have different solubility and reactivity profiles .
Properties
CAS No. |
53690-03-2 |
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Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
propyl 4-bromobenzoate |
InChI |
InChI=1S/C10H11BrO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 |
InChI Key |
QOELGLXUDGDRPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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